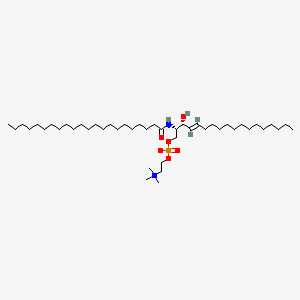
2-(Ethylamino)-1-(2-fluorophenyl)propan-1-one,monohydrochloride
Descripción general
Descripción
2-(Ethylamino)-1-(2-fluorophenyl)propan-1-one,monohydrochloride (2-EAP-1-F) is a fluorinated aminopropanone derivative that is widely used in scientific research and laboratory experiments. It is a versatile compound that can be used for a variety of purposes, including synthesis of new compounds, in vitro and in vivo biological studies, and pharmacological investigations. 2-EAP-1-F is an important tool for scientists and researchers in the fields of medicinal chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
2-(Ethylamino)-1-(2-fluorophenyl)propan-1-one,monohydrochloride has been used in a variety of scientific research applications. It has been used in the synthesis of new compounds and in the study of biological systems, such as enzyme activity and receptor binding. It has also been used in pharmacological investigations, as it has been shown to have affinity for several different receptors, including the serotonin and dopamine receptors. Additionally, 2-(Ethylamino)-1-(2-fluorophenyl)propan-1-one,monohydrochloride has been used in the development of inhibitors of enzymes involved in the metabolism of drugs, as well as in the development of novel therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2-(Ethylamino)-1-(2-fluorophenyl)propan-1-one,monohydrochloride is not fully understood. However, it is believed that the compound binds to the active sites of enzymes and receptors, thus inhibiting the activity of the enzyme or receptor. Additionally, it has been suggested that 2-(Ethylamino)-1-(2-fluorophenyl)propan-1-one,monohydrochloride may act as an agonist at some receptors, thus activating the receptor and causing a physiological response.
Biochemical and Physiological Effects
2-(Ethylamino)-1-(2-fluorophenyl)propan-1-one,monohydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as to act as an agonist at certain receptors. Additionally, it has been shown to have an effect on the release of neurotransmitters, such as serotonin and dopamine, and to have an effect on the activity of ion channels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Ethylamino)-1-(2-fluorophenyl)propan-1-one,monohydrochloride has several advantages for use in laboratory experiments. It is a highly versatile compound that can be used in a variety of applications, including synthesis of new compounds, in vitro and in vivo biological studies, and pharmacological investigations. Additionally, it is relatively easy to synthesize and can be isolated and purified from the reaction mixture.
However, there are some limitations to the use of 2-(Ethylamino)-1-(2-fluorophenyl)propan-1-one,monohydrochloride in laboratory experiments. It is a relatively new compound and there is still much to be learned about its mechanism of action. Additionally, it can be difficult to obtain in large quantities and may be expensive.
Direcciones Futuras
There are several potential future directions for research involving 2-(Ethylamino)-1-(2-fluorophenyl)propan-1-one,monohydrochloride. First, further studies should be conducted to better understand its mechanism of action. Additionally, further research should be conducted to investigate its potential applications in medicinal chemistry, biochemistry, and pharmacology. Finally, further research should be conducted to investigate its potential therapeutic applications, such as in the treatment of neurological disorders.
Propiedades
IUPAC Name |
2-(ethylamino)-1-(2-fluorophenyl)propan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO.ClH/c1-3-13-8(2)11(14)9-6-4-5-7-10(9)12;/h4-8,13H,3H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOPCLKOHAWJCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C(=O)C1=CC=CC=C1F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801342734 | |
| Record name | 2-(Ethylamino)-1-(2-fluorophenyl)propan-1-one hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801342734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2446466-63-1 | |
| Record name | 2-(Ethylamino)-1-(2-fluorophenyl)propan-1-one hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801342734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![S-[(1R,2E,4E,6Z,9Z,12Z)-15-carboxy-1-[(1S,3Z)-1-hydroxy-3-hexen-1-yl]-2,4,6,9,12-pentadecapentaen-1-yl]-L-cysteinyl-glycine](/img/structure/B3026352.png)


![16R-[[(2R)-2-amino-2-carboxyethyl]thio]-17S-hydroxy-4Z,7Z,10Z,12E,14E,19Z-docosahexaenoicacid](/img/structure/B3026358.png)
![N-[(1S,2R,3E)-1-[[(4-O-beta-D-galactopyranosyl-beta-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecen-1-yl]-heptadecanamide](/img/structure/B3026359.png)
![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-dotriacontanamide](/img/structure/B3026360.png)

![(4S)-5-[[(2S)-1-[[(2S)-3-Carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B3026364.png)


![(1R,2'S,3'As,12R,14R)-2',12-dimethylspiro[13-oxa-2,10,17-triazatetracyclo[10.3.2.02,11.04,9]heptadeca-4,6,8,10-tetraene-14,4'-3,3a-dihydro-2H-imidazo[1,2-a]indole]-1',3,16-trione](/img/structure/B3026367.png)
